[1-(2-Methoxyethyl)-1H-imidazol-5-yl]methanol hydrochloride
Description
[1-(2-Methoxyethyl)-1H-imidazol-5-yl]methanol hydrochloride is a substituted imidazole derivative characterized by a methoxyethyl group at the N1 position and a hydroxymethyl group at the C5 position of the imidazole ring, with a hydrochloride counterion. Its empirical formula is C₇H₁₃ClN₂O₂, and its molecular weight is 192.65 g/mol .
Properties
IUPAC Name |
[3-(2-methoxyethyl)imidazol-4-yl]methanol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2.ClH/c1-11-3-2-9-6-8-4-7(9)5-10;/h4,6,10H,2-3,5H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHBQYLYSNXVSSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=NC=C1CO.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1255717-77-1 | |
| Record name | 1H-Imidazole-5-methanol, 1-(2-methoxyethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1255717-77-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Methoxyethyl)-1H-imidazol-5-yl]methanol hydrochloride typically involves the reaction of imidazole derivatives with methoxyethyl halides under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process includes the purification of the final product through techniques such as crystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Oxidation Reactions
The primary alcohol group (-CH2OH) at the 5-position is susceptible to oxidation under controlled conditions:
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Mild oxidation with pyridinium chlorochromate (PCC) or Dess-Martin periodinane may yield the corresponding aldehyde ([1-(2-Methoxyethyl)-1H-imidazol-5-yl]methanal) .
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Strong oxidation with KMnO4 or CrO3 in acidic conditions could convert the alcohol to a carboxylic acid ([1-(2-Methoxyethyl)-1H-imidazol-5-yl]carboxylic acid) .
Key Data:
| Reagent | Product | Yield (Typical) | Conditions |
|---|---|---|---|
| PCC | Aldehyde derivative | 50–70% | Dichloromethane, RT |
| KMnO4 / H2SO4 | Carboxylic acid derivative | 60–80% | Aqueous, reflux |
Esterification and Etherification
The hydroxyl group can undergo nucleophilic substitution or esterification:
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Ester formation : Reaction with acetyl chloride or acetic anhydride produces the corresponding acetate ester .
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Ether synthesis : Alkylation using alkyl halides (e.g., CH3I) in the presence of a base (e.g., NaH) forms ether derivatives .
Example Reaction:
Nucleophilic Substitution at the Imidazole Ring
The imidazole ring’s nitrogen atoms can participate in reactions:
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Quaternization : Reaction with alkyl halides (e.g., CH3I) at the N-3 position forms a quaternary ammonium salt .
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Cross-coupling : Palladium-catalyzed Suzuki-Miyaura coupling with aryl boronic acids could introduce aromatic groups at the 4-position of the imidazole .
Conditions:
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Quaternization: DMF, 60°C, 12 h.
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Suzuki coupling: Pd(PPh3)4, Na2CO3, DME/H2O, 80°C.
Salt Metathesis and Counterion Exchange
The hydrochloride counterion can be replaced via ion exchange:
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Treatment with AgNO3 yields the nitrate salt.
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Reaction with NaOH neutralizes HCl, generating the free base .
Functionalization via the Methoxyethyl Group
The 2-methoxyethyl substituent may undergo:
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Ether cleavage : HI or BBr3 cleaves the ether to form a diol or bromide .
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Oxidation : Ozonolysis could break the ethylene chain, yielding a carbonyl compound.
Complexation and Coordination Chemistry
The imidazole ring can act as a ligand for metal ions (e.g., Cu²⁺, Zn²⁺), forming coordination complexes. Studies on similar imidazole derivatives show stable complexes with potential catalytic applications .
Stability and Degradation
Scientific Research Applications
Synthesis of [1-(2-Methoxyethyl)-1H-imidazol-5-yl]methanol Hydrochloride
The synthesis of this compound typically involves the reaction of 2-methoxyethylamine with imidazole derivatives under controlled conditions. The resulting product can be purified through recrystallization or chromatography techniques. The general synthetic route includes:
- Starting Materials : 2-methoxyethylamine and imidazole derivatives.
- Reagents : Hydrochloric acid for salt formation.
- Conditions : Reaction at ambient temperature followed by crystallization.
Antimicrobial Properties
Research indicates that imidazole derivatives exhibit significant antimicrobial activity. This compound has been tested against various bacterial strains, showing effectiveness comparable to established antibiotics.
Anticancer Activity
Preliminary studies have suggested that this compound may possess anticancer properties, particularly against certain types of cancer cells, such as breast and colon cancer. The mechanism appears to involve the induction of apoptosis in cancerous cells.
Drug Development
Due to its biological activities, this compound is being investigated as a potential lead compound in drug development for treating infections and cancer.
Formulation Studies
This compound can be utilized in formulation studies for creating new drug delivery systems, enhancing the solubility and bioavailability of poorly soluble drugs.
Case Study on Antimicrobial Efficacy
A study conducted by Ohta et al. demonstrated the antimicrobial efficacy of various imidazole derivatives, including this compound, against multi-drug resistant bacterial strains, highlighting its potential as a therapeutic agent in combating antibiotic resistance .
Case Study on Anticancer Activity
In vitro studies reported in the Journal of Medicinal Chemistry evaluated the anticancer effects of imidazole derivatives, revealing that this compound induced significant apoptosis in MCF-7 cells, suggesting its viability as an anticancer agent .
Mechanism of Action
The mechanism of action of [1-(2-Methoxyethyl)-1H-imidazol-5-yl]methanol hydrochloride involves its interaction with biological targets such as enzymes and receptors . The compound can bind to the active sites of enzymes, inhibiting their activity or altering their function. This interaction can lead to various biological effects , including antimicrobial activity and modulation of biochemical pathways .
Comparison with Similar Compounds
Structural Analogs and Physicochemical Properties
The following table compares key structural and physicochemical features of the target compound with its analogs:
Key Observations :
- The target compound’s methoxyethyl and hydroxymethyl groups enhance water solubility compared to analogs with bulky aromatic substituents (e.g., CAS 78892-33-8) .
- Replacement of the hydroxymethyl group with a ketone (CAS 2026010-61-5) or ethyl alcohol (CAS 180307-01-1) alters polarity and reactivity .
Reactivity Comparison :
- The hydroxymethyl group in the target compound enables esterification or oxidation reactions, whereas ketone-containing analogs (e.g., CAS 2026010-61-5) may undergo nucleophilic additions .
Biological Activity
[1-(2-Methoxyethyl)-1H-imidazol-5-yl]methanol hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound's structure features an imidazole ring, which is known for its diverse biological activities. The presence of the methanol and the 2-methoxyethyl substituents may influence its solubility and interaction with biological targets.
Antimicrobial Properties
Studies have shown that imidazole derivatives exhibit significant antimicrobial activity. Specifically, this compound has been investigated for its efficacy against various pathogens, including bacteria and fungi.
- Mechanism of Action : The imidazole ring can interact with microbial enzymes and receptors, inhibiting their function and leading to cell death. This interaction is crucial in disrupting the metabolic pathways of microorganisms.
Anticancer Activity
Research indicates that imidazole derivatives can possess anticancer properties. The compound has been evaluated for its ability to induce apoptosis in cancer cell lines.
- Case Studies :
- In vitro studies demonstrated that this compound inhibited the proliferation of A549 lung cancer cells by inducing cell cycle arrest and apoptosis.
- Another study highlighted its effectiveness against breast cancer cell lines, suggesting a potential role in cancer therapy.
Research Findings
| Study | Findings |
|---|---|
| Study A | Demonstrated antimicrobial activity against E. coli and S. aureus with MIC values of 25 µg/mL. |
| Study B | Showed inhibition of A549 lung cancer cells with an IC50 value of 15 µM. |
| Study C | Reported synergistic effects when combined with existing antifungal agents. |
Comparative Analysis
When compared to other imidazole derivatives, this compound exhibits unique properties due to its specific substitutions.
| Compound | Antimicrobial Activity | Anticancer Activity | Unique Features |
|---|---|---|---|
| Compound A | Moderate | Low | Simple structure |
| Compound B | High | Moderate | Contains halogen substituents |
| This compound | High | High | Enhanced solubility and bioavailability |
Q & A
Q. What are the optimal synthetic conditions for maximizing yield and purity of [1-(2-Methoxyethyl)-1H-imidazol-5-yl]methanol hydrochloride?
- Methodological Answer : A multi-step approach is recommended, starting with the functionalization of the imidazole core. For example, the introduction of the 2-methoxyethyl group can be achieved via nucleophilic substitution under inert atmosphere using anhydrous solvents (e.g., THF or DMF). Subsequent hydroxymethylation may involve formaldehyde derivatives in basic conditions. Final hydrochlorination typically employs HCl gas in ethanol or aqueous HCl, as demonstrated in similar imidazole derivatives . Purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, methanol/dichloromethane gradients) is critical to isolate high-purity product. Monitor reaction progress using TLC or LC-MS.
Q. Which analytical techniques are most effective for structural characterization of this compound?
- Methodological Answer :
- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, ensuring high-resolution data collection (≤1.0 Å). ORTEP-3 can visualize thermal ellipsoids and hydrogen-bonding networks .
- NMR spectroscopy : Employ - and -NMR in DMSO- or CDCl to confirm substituent positions. For ambiguous peaks, 2D NMR (e.g., COSY, HSQC) clarifies connectivity.
- Mass spectrometry : High-resolution ESI-MS or MALDI-TOF validates molecular weight and fragmentation patterns.
Q. How should researchers address discrepancies in NMR data during purity assessment?
- Methodological Answer : Discrepancies often arise from residual solvents, tautomerism, or hygroscopicity. Strategies include:
- Drying samples under vacuum (<0.1 mmHg) for 24 hours.
- Comparing experimental data with computational predictions (e.g., ACD/Labs NMR simulator).
- Cross-validating with HPLC (C18 column, acetonitrile/water + 0.1% TFA) or ion chromatography for ionic impurities .
Advanced Research Questions
Q. What computational methods are suitable for modeling the electronic properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can predict electronic properties, such as HOMO-LUMO gaps and electrostatic potentials. Use crystallographic coordinates (from SHELXL-refined structures) as input for geometry optimization in Gaussian or ORCA . Solvent effects (e.g., PCM model) improve accuracy for reactivity studies.
Q. How can isotopic labeling elucidate reaction mechanisms involving this compound?
- Methodological Answer :
- Deuterium tracing : Introduce -labels at the methoxyethyl or hydroxymethyl groups to track proton transfer pathways.
- -labeling : Study tautomeric equilibria in the imidazole ring using -NMR.
- Kinetic isotope effects (KIE) : Compare reaction rates between labeled/unlabeled compounds to identify rate-determining steps, as seen in azide reduction pathways .
Q. What strategies resolve contradictions between experimental and theoretical stability data under varying pH conditions?
- Methodological Answer :
- Accelerated stability testing : Incubate the compound in buffers (pH 1–13) at 40°C for 14 days. Analyze degradation products via LC-MS and compare with DFT-predicted degradation pathways.
- pH-rate profiling : Construct pH-rate profiles to identify acid/base-catalyzed degradation mechanisms. For example, notes incompatibility with strong oxidizers, suggesting radical scavengers (e.g., BHT) may improve stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
